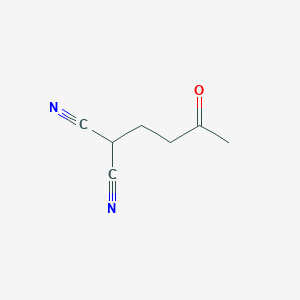

(3-Oxobutyl)propanedinitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

136634-48-5 |

|---|---|

Molecular Formula |

C7H8N2O |

Molecular Weight |

136.15 g/mol |

IUPAC Name |

2-(3-oxobutyl)propanedinitrile |

InChI |

InChI=1S/C7H8N2O/c1-6(10)2-3-7(4-8)5-9/h7H,2-3H2,1H3 |

InChI Key |

QVKCWJSACKDYLP-UHFFFAOYSA-N |

SMILES |

CC(=O)CCC(C#N)C#N |

Canonical SMILES |

CC(=O)CCC(C#N)C#N |

Synonyms |

Propanedinitrile, (3-oxobutyl)- (9CI) |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 3 Oxobutyl Propanedinitrile

Reactivity of the Dinitrile Functional Group

The propanedinitrile (or malononitrile) unit is characterized by two electron-withdrawing nitrile groups attached to a central methylene (B1212753) carbon. This structure confers significant reactivity to both the nitrile groups themselves and the adjacent C-H bonds.

The carbon atoms of the nitrile groups in (3-Oxobutyl)propanedinitrile are electrophilic and susceptible to attack by nucleophiles. While the compound itself is often synthesized via a Michael addition, the dinitrile functional group can undergo further transformations.

One of the fundamental reactions of nitriles is hydrolysis. Under acidic or basic conditions, the nitrile groups can be hydrolyzed. This typically occurs in a stepwise manner, first yielding a carboxamide and then a carboxylic acid. mdpi.com For instance, the hydrolysis of nitriles with dilute acid results in the formation of a carboxylic acid and an ammonium (B1175870) salt. savemyexams.com In the case of this compound, this would lead to the corresponding dicarboxylic acid or intermediates. The general mechanism for the nucleophilic addition of water (hydrolysis) is a key aspect of nitrile reactivity. savemyexams.com

Table 1: Examples of Nucleophilic Reactions at the Nitrile Carbon

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Hydrolysis | Dilute Acid (e.g., HCl) | Carboxylic Acid | mdpi.comsavemyexams.com |

| Hydrolysis | Dilute Base (e.g., NaOH) | Carboxylate Salt | savemyexams.com |

| Nucleophilic Addition | Hydrogen Peroxide | Primary Amide | researchgate.net |

This table presents general reactions applicable to the nitrile functional group.

The nitrile groups, containing a carbon-nitrogen triple bond, can participate in various cycloaddition reactions, serving as dienophiles or dipolarophiles to construct cyclic systems. Derivatives of malononitrile (B47326) are frequently employed in such transformations. For example, isatylidene malononitriles undergo [4 + 2] cycloaddition reactions with α,β-unsaturated ketones, catalyzed by organocatalysts like L-proline, to yield spiro[3-arylcyclohexanone]oxindole derivatives. nih.gov

Another significant transformation is the [2 + 2 + 2] cycloaddition. A palladium/copper dual metal-catalyzed regioselective [2 + 2 + 2] cycloaddition involving 2-(3-oxobutyl)-2-(6-phenylhexa-3,5-diyn-1-yl)malononitrile has been reported, demonstrating the capability of the dinitrile moiety to participate in complex multi-component reactions to form intricate polycyclic structures. amazonaws.com These reactions highlight the potential of the dinitrile group in this compound to act as a building block in the convergent synthesis of complex ring systems.

The malononitrile moiety is a cornerstone in the synthesis of a vast array of nitrogen-containing heterocycles, including pyridines, pyrimidines, and pyrazoles. longdom.orgnih.gov These syntheses often capitalize on the reactivity of both the active methylene group and the nitrile functions.

A common strategy involves the condensation of the active methylene group of the malononitrile derivative with a carbonyl compound or an equivalent, followed by an intramolecular cyclization where one or both nitrile groups are incorporated into the newly formed ring. For instance, malononitrile reacts with various reagents to form thiophene (B33073) derivatives. longdom.org Knoevenagel condensation of aldehydes with active methylene compounds like malononitrile, followed by cyclization, is a classic route to fused heterocyclic systems like pyrazolinoquinolizine derivatives. beilstein-journals.org The use of alcohols as starting materials in dehydrogenative coupling reactions with nucleophiles can also lead to the synthesis of various N-heterocycles. nih.gov

Table 2: Examples of Heterocyclic Systems Synthesized from Malononitrile Derivatives

| Heterocycle Class | Reaction Type | Key Reagents | Reference |

|---|---|---|---|

| Pyridine | Multi-component reaction | Aldehyde, Active C-H acid | researchgate.net |

| Thiophene | Reaction with elemental sulfur | Ketone, Basic catalyst | longdom.org |

| Pyrazolinoquinolizine | Knoevenagel condensation, Cyclization | Pyrazolone-4-carboxaldehyde | beilstein-journals.org |

| Imidazole | Cyclization of precursors | 2,3-Diaminodinitrile | longdom.org |

This table illustrates the versatility of the malononitrile core in heterocyclic synthesis.

Reactivity of the Ketone Moiety (3-Oxobutyl Group)

The ketone functional group within the 3-oxobutyl side chain provides a second, distinct site for chemical modification. It undergoes the typical reactions of aliphatic ketones, including condensations and derivatizations.

The carbonyl group of this compound is electrophilic and can react with a variety of nucleophiles in condensation reactions. These reactions are fundamental for forming new carbon-carbon bonds. ebsco.com A key example is the aldol (B89426) condensation, which can occur following an initial Michael addition in certain synthetic sequences. rug.nl

Three-component condensation reactions, often performed in environmentally friendly solvents like water, can involve an aldehyde, an active methylene compound (like the dinitrile itself), and a C-H acid, showcasing the dual reactivity of such systems. researchgate.net The ketone in the 3-oxobutyl group can similarly participate in such multi-component reactions, for example, with aromatic aldehydes and malononitrile, to produce complex heterocyclic systems.

The ketone carbonyl can be readily converted into a variety of other functional groups, a process known as derivatization. This is often used to protect the ketone, to introduce a new functional handle for further reactions, or for analytical purposes. researchgate.net

Common derivatization reactions include the formation of hydrazones, oximes, and ketals. For example, ketones can be converted to their corresponding hydrazone derivatives, which can be useful intermediates in stereocontrolled synthesis. rug.nl For analytical purposes, especially in mass spectrometry, ketones are often derivatized to enhance their detectability. Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are used to convert carbonyl compounds into their oxime derivatives, which are more volatile and ionize more efficiently. copernicus.org

Table 3: Common Derivatization Reactions of the Ketone Functionality

| Derivative Type | Reagent(s) | Application | Reference |

|---|---|---|---|

| Hydrazone | Hydrazines (e.g., SAMP/RAMP hydrazones) | Asymmetric Synthesis | rug.nl |

| Oxime | Hydroxylamine or its derivatives (e.g., PFBHA) | Analysis (GC-MS), Protection | copernicus.org |

| Ketal/Acetal | Alcohols/Diols (in acid) | Protecting Group | General Knowledge |

| Enamine | Secondary Amines (e.g., Prolinol methyl ether) | Michael Additions | rug.nl |

Intramolecular Cyclization Pathways

The inherent chemical architecture of this compound makes it an ideal substrate for various intramolecular cyclization reactions. The presence of nucleophilic (the α-carbon of the dinitrile) and electrophilic (the ketone carbonyl carbon) centers within the same molecule, separated by a flexible butyl chain, facilitates ring formation to yield a variety of carbocyclic and heterocyclic products.

One of the primary cyclization pathways is a variation of the Thorpe-Ziegler reaction . This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to the corresponding cyclic ketone. wikipedia.org In the case of this compound, deprotonation of the malononitrile moiety generates a potent nucleophile that can attack the internal ketone carbonyl. This leads to a cyclization-dehydration sequence, affording a substituted cyclohexenone derivative. The reaction conditions, particularly the choice of base and solvent, are critical in directing the reaction toward the desired cyclic product.

Furthermore, the reactive ketone and dinitrile functionalities can participate in cyclization reactions to form various heterocyclic systems. For instance, under specific conditions, the compound can be a precursor to substituted pyridines or pyridinones . This transformation often involves the reaction of the dinitrile group to form an enamine or a related intermediate, followed by cyclization involving the ketone.

Another significant pathway involves the formation of furan (B31954) derivatives . The reaction of a related compound, ethyl 4-(4-hydroxy-3-oxobutyl)benzoate, with malononitrile under basic conditions yields a 2-amino-3-cyanofuran derivative. google.com This proceeds via an initial Knoevenagel condensation followed by an intramolecular cyclization of the enolate onto one of the nitrile groups. A similar pathway is plausible for this compound itself, where an internal condensation could lead to highly functionalized furan rings.

The table below summarizes representative intramolecular cyclization reactions involving this compound and closely related analogs, highlighting the diversity of achievable cyclic structures.

| Starting Material Analogue | Reagent(s) / Catalyst | Conditions | Product | Yield (%) | Ref. |

| Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate & malononitrile | Triethylamine | Ethanol, 25°C, 10h | Ethyl 4-[2-(2-amino-3-cyanofur-4-yl)ethyl]benzoate | Not specified | google.com |

| N-propargyl-2,4-bis(trifluoroacetyl)-1-naphthylamine & Methyl Cyanoacetate | Sodium methoxide | 30°C | 3-Cyano-1-propargylbenzo[h]quinolone | Quantitative | semanticscholar.org |

| Adiponitrile (Dinitrile example) | Sodium ethoxide | Xylene, reflux | Cyclopentanone (after hydrolysis) | ~80% | wikipedia.org |

This table includes examples from closely related structures to illustrate the potential cyclization pathways of the title compound.

Cascade and Domino Reactions Mediated by this compound

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates. lew.roacs.org this compound is an excellent substrate for initiating such sequences due to its multiple reactive centers, which can be triggered under a single set of reaction conditions to rapidly build molecular complexity.

These reactions are typically initiated by an intermolecular event, such as a Michael addition or a Knoevenagel condensation, which then sets off a series of intramolecular cyclizations or rearrangements. The initial reaction transforms the acyclic this compound into a more complex intermediate that possesses the newly formed functionalities required for the subsequent steps of the cascade.

A common cascade sequence involves the reaction of the active methylene group of this compound with an electrophilic partner. For example, a domino reaction between vinyl malononitriles (related structures) and 3-phenacylideneoxindoles has been shown to proceed via a Michael addition followed by an intramolecular nucleophilic addition to a cyano group, yielding complex spirocyclic oxindoles. nih.gov A similar strategy can be envisioned for this compound, where its reaction with suitable Michael acceptors would generate an intermediate primed for intramolecular cyclization onto either the ketone or one of the nitrile groups.

Another important class of cascade reactions involves multicomponent reactions where this compound, an aldehyde, and another nucleophile or active methylene compound react in one pot to form highly substituted heterocycles. For instance, a copper-catalyzed cascade reaction has been reported for the synthesis of isocoumarin (B1212949) derivatives that bear a 3-oxobutyl moiety, demonstrating the utility of this structural unit in complex transformations. researchgate.net

The mechanism of these cascades often relies on the careful choice of catalysts and reaction conditions to control the sequence of events. The initial Knoevenagel or Michael adduct can undergo a variety of subsequent transformations, including intramolecular aldol-type reactions, cyclization onto a nitrile group (Thorpe-Ziegler type), or other annulation processes, leading to a diverse array of polycyclic and heterocyclic frameworks.

The following table presents examples of cascade and domino reactions involving substrates with similar functionalities to this compound, illustrating the potential of this compound in complex synthesis.

| Reactant 1 | Reactant 2 | Catalyst / Base | Conditions | Product Type | Ref. |

| Vinyl Malononitriles | 3-Phenacylideneoxindoles | DBU | Ethanol | Functionalized Spirocyclic Oxindoles | nih.gov |

| o-Alkynylisocyanobenzenes | Malonate Enolate | - | THF, reflux | 2,3-Disubstituted Quinolines | organic-chemistry.org |

| Aldehyde | Malononitrile | K-10 Montmorillonite | Water, 80°C | 4H-Chromenes | researchgate.net |

| 3-Phenacylideneoxindoles | Vinyl Malononitriles | Piperidine (B6355638) | Ethanol | Michael Addition Products | nih.gov |

This table showcases cascade reactions involving key functional groups present in or related to the title compound.

Synthetic Utility and Applications in Organic Synthesis

Building Block for Complex Organic Architectures

(3-Oxobutyl)propanedinitrile serves as a fundamental building block for the assembly of more intricate organic molecules. Its ability to participate in carbon-carbon bond-forming reactions is central to its utility. For instance, it can be used in Michael addition reactions, a cornerstone of organic synthesis for creating complex structures. In these reactions, the dinitrile moiety acts as a nucleophile, adding to α,β-unsaturated compounds.

Research has shown that (3-oxobutyl)propanedinitriles can be employed in enantioselective Michael additions to generate optically active products with high enantiomeric excess. tandfonline.com This stereochemical control is crucial in the synthesis of chiral molecules, which are of significant interest in medicinal chemistry and materials science.

The reaction of malononitrile (B47326) with methyl vinyl ketone can lead to the formation of related structures, which can then be used in further synthetic transformations. For example, the Michael addition of methylmalononitrile to methyl vinyl ketone yields 2-methyl-2-(3-oxo-butyl)-malononitrile, a solid product that can be isolated and used in subsequent reactions. bohrium.com

The versatility of this compound and its derivatives is further highlighted by their use in the synthesis of highly substituted oxindoles. These complex structures are assembled through multi-component reactions, demonstrating the efficiency of this building block in creating molecular complexity in a single step. nih.gov

Table 1: Examples of Complex Organic Architectures Derived from this compound and Related Compounds

| Precursor | Reagent | Product | Application |

| (3,3-dimethyl-2-oxobutyl)propanedinitrile | - | 3-cyano-1-(1,1-dimethyl-2-oxopropyl)-5,5-dimethyl-1H-pyrrol-2(5H)-one | Intermediate for sulfonylpyrrole compounds lnu.edu.ua |

| Isatin, Malononitrile, Ketone | - | 3,3'-disubstituted oxindoles | All-carbon quaternary center construction nih.gov |

| Methylmalononitrile | Methyl vinyl ketone | 2-methyl-2-(3-oxo-butyl)-malononitrile | Intermediate for further functionalization bohrium.com |

Precursor for Diverse Heterocyclic Compounds

Heterocyclic compounds are a major class of organic molecules with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. This compound is a valuable precursor for the synthesis of various heterocyclic systems due to its ability to undergo cyclization reactions.

A notable application is in the production of pyrrole (B145914) derivatives. A patent describes a method for producing a 3-cyanopyrrole compound from (3,3-dimethyl-2-oxobutyl)propanedinitrile, which serves as a key intermediate in the synthesis of sulfonylpyrrole compounds with potential applications as acid secretion inhibitors. lnu.edu.ua

The reactivity of the related compound, 2-ethoxymethylene-3-oxobutanenitrile, which is a synthetic equivalent where the two ester groups of EMME have been replaced by ketone and nitrile moieties, has been explored in the synthesis of various heterocycles. sci-hub.se Its reaction with hydrazines leads to the formation of substituted pyrazoles, while reactions with other dinitrogen nucleophiles can produce fused pyrimidines. sci-hub.se Many of these resulting heterocyclic compounds have been investigated for their biological activities. sci-hub.se

Furthermore, the core structure of this compound is utilized in the synthesis of other heterocyclic systems such as isocoumarin (B1212949) derivatives bearing a 3-oxobutyl moiety at the C-4 position. researchgate.net

Table 2: Heterocyclic Compounds Synthesized from this compound and Related Precursors

| Precursor | Reaction Type | Heterocyclic Product | Potential Application |

| (3,3-dimethyl-2-oxobutyl)propanedinitrile | Cyclization | 3-Cyanopyrrole derivative | Pharmaceutical intermediate lnu.edu.ua |

| 2-Ethoxymethylene-3-oxobutanenitrile | Condensation with hydrazines | Substituted pyrazoles | Biologically active compounds sci-hub.se |

| 2-Ethoxymethylene-3-oxobutanenitrile | Condensation with amidines | Fused pyrimidines | Biologically active compounds sci-hub.se |

| This compound | RTCu(OAc)2 catalyzed synthesis | Isocoumarin derivative | Not specified researchgate.net |

Role in the Synthesis of Functional Materials

The structural motifs present in this compound are found in various functional materials, suggesting its potential as a precursor in this domain. The dicyano group, in particular, is a well-known electron-withdrawing moiety that can be incorporated into molecules to tune their electronic and optical properties.

While direct synthesis of electro-optic (EO) materials using this compound is not extensively documented in the searched literature, the core structural components are relevant to this class of materials. The dicyanomethylene group is a strong electron acceptor used in the design of nonlinear optical chromophores. acs.org For instance, α-hydroxy methyl ketones serve as important precursors to tricyanovinyldihydrofuran-type acceptors, which are incorporated into high-performance nonlinear optical chromophores. acs.org

Research into dicyano-substituted compounds has shown their potential for photoresponsive properties. nih.gov The electronic structure of molecules containing dicyano groups can lead to significant intramolecular charge transfer, a key characteristic for materials with high second-order hyperpolarizability, which is essential for electro-optic applications. acs.org For example, 3-(1,1-dicyanothenyl)-1-phenyl-4, 5-dihydro-1H-pryazole (DCNP) has been investigated in guest-host polymer thin films for its electro-optical properties. researchgate.net

Table 3: Properties of a Related Dicyano Compound for Electro-Optic Applications

| Compound | Property | Value | Significance |

| 3-(1,1-dicyanothenyl)-1-phenyl-4, 5-dihydro-1H-pryazole (DCNP) | Predicted Electro-optical (EO) coefficient (γ33) | 48.8 pm/V (at 40 wt% in PEK-c polymer) | Indicates significant EO activity researchgate.net |

| 8,8-dicyano-3-(4'-N,N-dimethylamino)phenylheptafulvene | Crystal Structure | Polar space group P1 | Shows nonlinear optical characteristics acs.org |

The malononitrile unit is a key component in a variety of fluorescent materials used in Organic Light-Emitting Diodes (OLEDs). tandfonline.comijcce.ac.irrsc.org Although the direct application of this compound in OLEDs is not explicitly detailed in the provided search results, the synthesis of various malononitrile derivatives for this purpose is well-established. These derivatives often serve as dopants in the emissive layer of OLED devices.

For example, red fluorescent materials based on 2-(2-(4-(diarylamino)styryl)-4H-chromen-4-ylidene)malononitrile derivatives have been designed and synthesized for use in OLEDs. tandfonline.com Devices using these materials as dopants have demonstrated efficient red electroluminescence. tandfonline.com Similarly, other malononitrile derivatives have been developed for blue and other colored OLEDs. rsc.orgbeilstein-journals.org The dicyano group plays a crucial role in tuning the electronic and photophysical properties of these molecules, such as their HOMO/LUMO energy levels and emission wavelengths. tandfonline.combeilstein-journals.org

The general strategy involves combining an electron-donating moiety with an electron-accepting moiety, such as the dicyanomethylene group, to create a molecule with a small energy gap, which is conducive to light emission. rsc.org

Table 4: Performance of an OLED Device Using a Malononitrile Derivative

| Emitting Material (Dopant) | Host Material | Maximum Luminance | Luminous Efficiency | Power Efficiency | CIE Coordinates |

| 2-(6,8-di-tert-butyl-2-(4-((4-tert-butylphenyl)(2,7-di-tert-butyl-9,9-diethyl-9H-fluoren-4-yl)amino)styryl)-4H-chromen-4-ylidene)malononitrile (3a) | Alq3 | 3357 cd/m² at 15.0 V | 1.12 cd/A | 0.60 lm/W | (0.64, 0.35) at 7.0 V tandfonline.com |

Utility in Fine Chemical Synthesis

This compound and its analogs are valuable intermediates in the synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals and agrochemicals.

The compound's dual functionality allows it to be a starting point for the synthesis of a wide array of more complex molecules. A patent highlights the use of 2-(3,3,3-trifluoropropyl)-2-(3-oxobutyl)malononitrile as an intermediate in the production of nitrile compounds intended for pest control. This demonstrates its utility in the agrochemical industry.

In the realm of medicinal chemistry, the structural motifs accessible from this compound are of significant interest. The synthesis of heterocyclic compounds, as discussed earlier, often targets molecules with potential biological activity. The ability to generate complex and diverse molecular scaffolds from a relatively simple starting material makes this compound a useful tool in drug discovery and development programs.

Theoretical and Computational Investigations of 3 Oxobutyl Propanedinitrile

Mechanistic Studies of Reaction Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. This involves identifying the lowest energy paths from reactants to products, including the characterization of all transient species. For a molecule like (3-Oxobutyl)propanedinitrile, which contains a reactive ketone and an acidic methylene (B1212753) group flanked by two nitrile groups, mechanistic studies can elucidate its role in various reactions such as Michael additions, Knoevenagel condensations, and cyclizations. nih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying organic molecules. mdpi.com DFT calculations are widely used to optimize the geometries of reactants, products, intermediates, and transition states, as well as to compute their corresponding energies. nih.gov

Commonly employed methods for such mechanistic investigations include the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. mdpi.com Other functionals, such as M06-2X, are also utilized, particularly for systems where non-covalent interactions are important. mdpi.com The choice of basis set, which describes the atomic orbitals, is also crucial for accuracy. Popular choices include Pople-style basis sets like 6-31G(d,p) or more extensive sets like the correlation-consistent cc-pVTZ or Ahlrichs' def2-TZVP. acs.orgpku.edu.cnacs.org

For instance, in a study on the nickel-catalyzed desymmetric cyclization of alkyne-tethered malononitriles, DFT calculations at the B3LYP-D3(BJ)/def2-SVP level were used to model the entire catalytic cycle, providing insights into the reaction's feasibility and stereoselectivity. pku.edu.cnacs.org Similarly, DFT has been applied to study the mechanism of multi-component reactions involving malononitrile (B47326) to form complex heterocyclic systems, successfully identifying the rate-determining step and explaining the role of the catalyst. nih.gov

A key strength of computational mechanistic studies is the ability to locate and characterize short-lived intermediates and transition states, which are often difficult or impossible to observe experimentally. Geometrically optimized structures on the potential energy surface are confirmed as either minima (reactants, intermediates, products) or first-order saddle points (transition states) through frequency calculations. A stable species will have no imaginary frequencies, while a transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

In the context of reactions involving malononitrile derivatives, DFT has been used to map out complex reaction cascades. For example, in a nickel-catalyzed cascade annulation, calculations identified key steps such as water-promoted transmetalation, regioselective alkyne insertion, and E/Z isomerization of an alkenylnickel species. acs.org The free-energy profiles calculated for these pathways can reveal the rate-determining step of the reaction. nih.govresearchgate.net A study on a different cyclization reaction identified the CN insertion as the stereo-determining step, with the transition state geometry explaining the observed enantioselectivity. pku.edu.cn These examples demonstrate the power of DFT to unravel intricate reaction mechanisms at a molecular level.

Conformational Analysis and Stereochemical Predictions

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds and the energy associated with them. libretexts.org For a flexible acyclic molecule like this compound, multiple conformers exist, and their relative populations can influence the molecule's physical properties and reactivity.

Computational methods can systematically explore the conformational landscape to identify the lowest-energy (most stable) conformers. libretexts.orgorganicchemistrytutor.com This is crucial for understanding which shape the molecule is most likely to adopt. The study of saturated dinitriles like hexanedinitrile and heptanedinitrile (B1346978) using rotational spectroscopy combined with computational chemistry has successfully identified multiple stable conformers in the gas phase. csic.es A similar approach could be applied to this compound to understand the spatial relationship between the oxobutyl chain and the propanedinitrile headgroup.

Furthermore, when new stereocenters are formed during a reaction, computational chemistry can predict the stereochemical outcome. DFT calculations of transition state energies for pathways leading to different stereoisomers can explain or predict the diastereoselectivity or enantioselectivity of a reaction. pku.edu.cn For example, in the Ni-catalyzed desymmetrizing cyclization of malononitriles, the model correctly predicted the formation of the (R)-product by showing that the transition state leading to it was lower in energy, primarily due to reduced steric repulsion. pku.edu.cnacs.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry provides an invaluable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations can predict vibrational frequencies (IR), and nuclear magnetic shielding constants (NMR) with a useful degree of accuracy. nih.govresearchgate.net

Infrared (IR) spectroscopy is based on the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to the molecule's functional groups. rsc.org DFT calculations can compute these vibrational frequencies, which, when properly scaled to account for anharmonicity and other systematic errors, can produce a theoretical IR spectrum that can be compared with experimental data. mdpi.com For this compound, characteristic vibrational frequencies for its functional groups can be predicted.

Table 1: Predicted Infrared (IR) Absorption Frequencies for Functional Groups in this compound

| Functional Group | Bond | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|---|

| Nitrile | C≡N | Stretch | 2270–2240 |

| Ketone | C=O | Stretch | 1725–1705 |

| Methylene | C-H | Stretch (in CH₂) | 2960–2850 |

| Methyl | C-H | Stretch (in CH₃) | 2975–2950, 2885–2865 |

Note: These are typical ranges and can be refined by specific DFT calculations.

Similarly, NMR chemical shifts can be predicted by calculating the isotropic magnetic shielding tensors of nuclei within the molecule, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govmdpi.com The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). acs.org Numerous studies have demonstrated that DFT calculations can reliably predict ¹H and ¹³C NMR chemical shifts, helping to assign complex spectra and even distinguish between possible isomers or tautomers. mdpi.comrsc.org

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to connect a molecule's chemical structure to its reactivity or biological activity. Computational methods are frequently used to quantify relevant molecular properties to establish these connections, often in the form of a Quantitative Structure-Activity Relationship (QSAR). psu.edu

For nitrile-containing compounds, QSAR models have been developed to predict properties like toxicity based on calculated parameters such as hydrophobicity (log Kow) and electronic properties derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). psu.edu The strong electron-withdrawing nature of the two cyanide groups makes malononitrile and its derivatives highly active intermediates in various chemical reactions. acs.org

Studies on related compounds have shown that biological activity can be correlated with the molecule's size, vapor pressure, and chemical reactivity with biological nucleophiles. drdo.gov.in In the synthesis of novel flavanones, it was noted that the regioselectivity of a reaction depended more on steric factors than electronic factors, an insight supported by analyzing the calculated ¹³C chemical shifts of potential reaction sites. mdpi.com By calculating properties such as molecular electrostatic potential maps, orbital energies, and steric hindrance for this compound, one could predict its reactivity patterns and potential biological activity.

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hexanedinitrile |

| Heptanedinitrile |

| Tetramethylsilane (TMS) |

| 2-Chlorobenzylidenemalononitrile |

Advanced Characterization Methodologies for 3 Oxobutyl Propanedinitrile and Its Derivatives

Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental to the characterization of (3-Oxobutyl)propanedinitrile, offering detailed information about its chemical environment and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical data for confirming the molecular structure.

In a typical ¹H NMR spectrum of a derivative like 2-(2-oxo-3-(2-oxobutyl)indolin-3-yl)malononitrile, specific chemical shifts (δ) are observed. For instance, a singlet appearing at 10.99 ppm is indicative of a proton attached to a nitrogen atom in the indolinone ring. semanticscholar.org A doublet at 7.37 ppm can be attributed to an aromatic proton. semanticscholar.org

For derivatives such as dimethyl 2-(2-acetyl-1-(4-nitrophenyl)-3-oxobutyl)malonate, the aromatic protons appear as doublets at 8.14 ppm and 7.50 ppm. arkat-usa.org The methoxy (B1213986) groups (CO₂CH₃) present as singlets at 3.66 and 3.60 ppm, while the acetyl protons (COCH₃) are observed as singlets at 2.29 and 1.92 ppm. arkat-usa.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In the derivative dimethyl 2-(1,1-dicyanopropan-2-yl)malonate, the carbonyl carbons (C=O) of the ester groups resonate at approximately 167.5 and 167.2 ppm. arkat-usa.org The nitrile carbons (C≡N) are typically found around 111.2 and 110.9 ppm. arkat-usa.org

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for Derivatives of this compound

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| 2-(2-oxo-3-(2-oxobutyl)indolin-3-yl)malononitrile | ¹H | 10.99 | s | - | NH | semanticscholar.org |

| ¹H | 7.37 | d | 7.38 | Ar-H | semanticscholar.org | |

| Dimethyl 2-(2-acetyl-1-(4-nitrophenyl)-3-oxobutyl)malonate | ¹H | 8.14 | d | 8.8 | Ar-H | arkat-usa.org |

| ¹H | 7.50 | d | 8.8 | Ar-H | arkat-usa.org | |

| ¹H | 3.66 | s | - | CO₂CH₃ | arkat-usa.org | |

| ¹H | 3.60 | s | - | CO₂CH₃ | arkat-usa.org | |

| ¹H | 2.29 | s | - | COCH₃ | arkat-usa.org | |

| ¹H | 1.92 | s | - | COCH₃ | arkat-usa.org | |

| Dimethyl 2-(1,1-dicyanopropan-2-yl)malonate | ¹³C | 167.5, 167.2 | - | - | C=O | arkat-usa.org |

| ¹³C | 111.2, 110.9 | - | - | C≡N | arkat-usa.org | |

| ¹³C | 53.4 | - | - | CH(CO₂CH₃)₂ | arkat-usa.org | |

| ¹³C | 53.3, 53.2 | - | - | OCH₃ | arkat-usa.org |

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound and its derivatives. The vibrational frequencies of the bonds provide a molecular fingerprint.

The most characteristic absorption bands for this compound would be associated with the C≡N (nitrile) and C=O (ketone) stretching vibrations. The nitrile group typically exhibits a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. The carbonyl group of the ketone will show a strong absorption band in the range of 1725-1705 cm⁻¹.

In derivatives, these characteristic frequencies can shift based on the molecular environment. For instance, in more complex molecules, the presence of other functional groups can influence the exact position and intensity of these bands. These techniques are invaluable for confirming the presence of the key functional moieties within the molecule.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound and its derivatives with high accuracy. HRMS provides the exact mass of the molecule, allowing for the calculation of its molecular formula.

For example, in the analysis of a derivative, high-resolution mass spectrometry (EI, m/z) for a compound with the formula C₁₀H₁₄N₂S yielded a calculated mass of 194.0878 and a found mass of 194.0877, confirming the elemental composition. google.com Similarly, for a derivative with the formula C₁₀H₁₃N₂O₄, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 225.087, and a measured value of 225.088 provides strong evidence for this formula. arkat-usa.org The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. For 2-(3-oxobutyl)malononitrile, a molecular ion peak (M+) is observed at m/z 136. rsc.org

Interactive Data Table: High-Resolution Mass Spectrometry Data for Derivatives of this compound

| Compound | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula | Reference |

| A derivative | EI | 194.0878 | 194.0877 | C₁₀H₁₄N₂S | google.com |

| Dimethyl 2-(1-amino-2,2-dicyanoethyl)- | HRMS | 225.087 | 225.088 | C₁₀H₁₃N₂O₄ [M+H]⁺ | arkat-usa.org |

| 2-(3-oxobutyl)malononitrile | MS | 136 | 136 | C₇H₈N₂O [M]⁺ | rsc.org |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives, ensuring the isolation of pure compounds for further characterization.

High-Performance Liquid Chromatography (HPLC) is a widely used method for both the quantification and purification of these compounds. For instance, the quantification of (3,3-dimethyl-2-oxobutyl)propanedinitrile reaction products has been successfully achieved using HPLC. google.com Subsequent purification is often carried out using column chromatography with solvent systems like ethyl acetate/n-hexane. google.com

Chiral HPLC is particularly important for the analysis of enantiomeric mixtures of derivatives. For example, the enantiomeric excess of dimethyl 2-(1-amino-2,2-dicyanoethyl)- malonate was determined using a Chiralpak IB column with a mobile phase of 10% isopropyl alcohol in hexane. arkat-usa.org

Gas Chromatography (GC) can also be employed for the analysis of volatile derivatives. The choice of stationary and mobile phases is critical for achieving good separation and resolution of the components in a mixture.

X-ray Crystallography for Solid-State Structure Determination

For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction analysis can reveal the exact spatial arrangement of the atoms. For example, the absolute structure of a complex spirooxindole derivative was determined by X-ray crystallography. rsc.org This technique is invaluable for unambiguously establishing the stereochemistry of chiral centers within the molecule. While no specific crystal structure for this compound itself is highlighted in the provided context, the application of this method to its derivatives underscores its importance in definitively confirming complex molecular architectures. semanticscholar.orgrsc.org

Future Research Directions in 3 Oxobutyl Propanedinitrile Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. Future research in the synthesis of (3-Oxobutyl)propanedinitrile should prioritize the use of environmentally friendly solvents, catalysts, and energy sources.

Current methods for synthesizing β-ketonitriles often involve the use of strong bases and anhydrous conditions, which can be hazardous and generate significant waste. nih.gov A promising area of research is the exploration of aqueous synthetic routes. For instance, the use of water as a solvent in the presence of suitable catalysts could offer a greener alternative to traditional organic solvents. acs.org

Furthermore, the development of biocatalytic routes presents an exciting opportunity for sustainable synthesis. Enzymes such as aldoxime dehydratases have been shown to be effective in the synthesis of dinitriles under mild, ambient conditions, avoiding the need for harsh reagents like hydrogen cyanide. researchgate.net Research into identifying or engineering enzymes capable of catalyzing the formation of this compound from readily available bio-based starting materials would be a significant advancement.

The principles of green chemistry, such as atom economy and waste minimization, should guide the design of new synthetic pathways. researchgate.net This includes exploring one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel, reducing the need for intermediate purification and minimizing solvent usage.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of efficient chemical synthesis. The exploration of novel catalytic systems for reactions involving this compound is crucial for improving reaction rates, yields, and selectivity.

Key Areas for Catalyst Development:

| Catalyst Type | Potential Advantages | Relevant Research |

| Biocatalysts | High selectivity, mild reaction conditions, environmentally friendly. | researchgate.net |

| Ruthenium Catalysts | Versatility in promoting various transformations, including hydration and transfer hydrogenation of β-ketonitriles. | uniovi.es |

| Nanocatalysts | High surface area leading to enhanced catalytic activity, potential for magnetic recovery and reuse. | nih.govscielo.org.za |

| Organocatalysts | Metal-free catalysis, avoiding potential metal contamination of products. | researchgate.net |

Recent advancements in asymmetric catalysis could be applied to reactions involving this compound to produce chiral molecules with high enantiomeric excess, which is particularly important in the pharmaceutical industry. nih.gov The development of catalysts that can be easily recovered and reused is also a key aspect of sustainable chemistry. researchgate.net

Integration into Automated Synthesis and Flow Chemistry Platforms

Automated synthesis and flow chemistry are transforming the landscape of chemical research and production by enabling high-throughput screening, rapid reaction optimization, and safer handling of hazardous reagents. wikipedia.orgnoelresearchgroup.com

Integrating the synthesis and reactions of this compound into these platforms could offer several advantages:

Increased Efficiency: Automated systems can perform reactions faster and more reproducibly than manual methods. wikipedia.org

Enhanced Safety: Flow chemistry allows for the use of hazardous reagents in small, controlled amounts, minimizing the risks associated with large-scale batch reactions. noelresearchgroup.com

Rapid Optimization: Automated platforms facilitate the rapid screening of a wide range of reaction conditions to identify optimal parameters. rsc.org

Streamlined Multi-step Synthesis: Flow chemistry can enable the seamless integration of multiple reaction steps without the need for intermediate isolation and purification. noelresearchgroup.com

The development of automated synthesis modules specifically designed for nitrile chemistry would be a significant step forward. patsnap.comsigmaaldrich.com

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Density Functional Theory (DFT) calculations, for example, can be used to predict the reactivity of nitrile-containing compounds. nih.govresearchgate.netacs.org

By applying these computational methods to this compound, researchers can:

Predict Reactivity: Model the reactivity of the nitrile and ketone groups towards various reagents, guiding the design of new reactions. nih.gov

Design Novel Derivatives: Computationally design new derivatives of this compound with specific electronic and steric properties for targeted applications.

Screen for Biological Activity: Virtually screen libraries of potential derivatives for their interaction with biological targets, accelerating the discovery of new drug candidates. acs.orgresearchgate.net

Machine learning models are also emerging as powerful tools for predicting reaction outcomes and discovering novel reactivity, which could be applied to the chemistry of this compound. arxiv.org

Discovery of Undiscovered Reactivity Patterns and Transformations

The rich chemical functionality of this compound suggests that there are likely many undiscovered reactivity patterns and transformations waiting to be explored. β-Ketonitriles are known to be versatile intermediates in the synthesis of a wide variety of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles. nih.govrsc.org

Future research should focus on:

Exploring Reactions with Diverse Reagents: Systematically investigating the reactions of this compound with a wide range of nucleophiles, electrophiles, and radical species.

Cascade Reactions: Designing and developing novel cascade reactions that utilize the multiple reactive sites within the molecule to build complex molecular architectures in a single step. nih.gov

Synthesis of Novel Heterocycles: Utilizing this compound as a scaffold for the synthesis of new and potentially bioactive heterocyclic ring systems. ias.ac.inresearchgate.net

Unconventional Reaction Conditions: Investigating the reactivity of this compound under non-traditional conditions, such as photochemical or electrochemical activation, which could lead to novel transformations. ualberta.ca

The exploration of these new frontiers in the chemistry of this compound will undoubtedly lead to the discovery of new synthetic methodologies and the creation of valuable new molecules.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (3-Oxobutyl)propanedinitrile, and how can reaction conditions be optimized to enhance yield?

Answer: The synthesis of this compound typically involves condensation or esterification reactions. For example, Steglich esterification—using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts—has been effective for analogous 3-oxobutyl derivatives like Melolure . Optimization includes:

- Temperature control : Maintaining 0–5°C during condensation to suppress side reactions .

- Solvent selection : Ethanol or dichloromethane for polar aprotic conditions.

- Catalyst loading : Adjusting DMAP stoichiometry (0.1–1.0 eq) to balance reaction rate and purity.

Validation via NMR (1H, 13C) and HPLC (>98% purity) is critical. Purification via silica gel chromatography (ethyl acetate/hexane) isolates the product .

Q. How can the thermal stability and decomposition profile of this compound be characterized under varying environmental conditions?

Answer:

- Thermogravimetric analysis (TGA) : Conducted under nitrogen/oxygen at 10°C/min heating rates to determine decomposition onset (>150°C for similar nitriles) .

- Differential scanning calorimetry (DSC) : Identifies exothermic events (e.g., cyclization) and melting points.

- Accelerated stability studies : Storage at 40–60°C for 4–8 weeks, monitored via HPLC, reveals moisture sensitivity. Anhydrous conditions (molecular sieves) are recommended .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

Answer:

- HRMS : Confirms molecular formula (e.g., [M+H]+ ion).

- NMR : 1H NMR in CDCl3 resolves methylene protons (δ 2.5–3.0 ppm), while 13C NMR identifies nitrile (115–120 ppm) and ketone (205–210 ppm) carbons .

- IR : Peaks at 2250 cm−1 (C≡N) and 1700 cm−1 (C=O) validate functional groups .

- X-ray crystallography : Provides definitive stereochemistry if single crystals are obtained .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cycloaddition reactions?

Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level models frontier molecular orbitals (FMOs). The propanedinitrile group’s electron-withdrawing nature lowers LUMO energy, favoring [2+2] cycloadditions. Molecular dynamics simulations in solvents (e.g., DMF vs. ethanol) predict solvent polarity effects on transition states. Experimental validation via UV-Vis (λmax shifts) and kinetic studies reconciles computational data .

Q. What strategies resolve contradictions in reported reaction outcomes across different solvent systems?

Answer: Discrepancies arise from solvent-dependent mechanisms:

- Solvent polarity index (ET30) : Aprotic solvents (DMF) stabilize zwitterionic intermediates, while protic solvents (ethanol) favor keto-enol tautomerism .

- Deuterated solvents : In-situ NMR in DMSO-d6 tracks intermediate formation.

- Inert atmospheres : Eliminate oxidative side reactions (e.g., azide formation) .

Q. How does the steric/electronic configuration influence bioactivity in enzyme inhibition assays?

Answer:

- Molecular docking (AutoDock Vina) : Predicts binding to kinase active sites, with the 3-oxobutyl chain enabling adaptive interactions.

- Michael acceptor activity : The propanedinitrile group covalently binds cysteine residues, validated via IC50 assays under varied pH (6.5–8.0) .

- Pharmacophore comparison : Analogues like Tyrphostin AG-17 highlight the necessity of nitrile and ketone moieties for inhibition .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the hydrolytic stability of this compound?

Answer: Divergent results may stem from:

- pH variability : Hydrolysis accelerates under alkaline conditions (pH > 10).

- Analytical methods : LC-MS detects trace degradation products missed by TLC.

- Replication : Conduct hydrolysis studies in buffered solutions (pH 7.4, 37°C) with HPLC-MS monitoring over 24–72 hours. Compare with structurally stable analogues (e.g., tert-butyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.